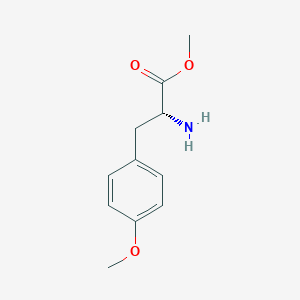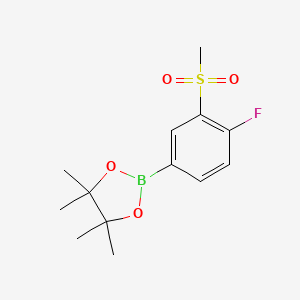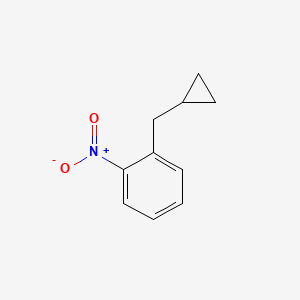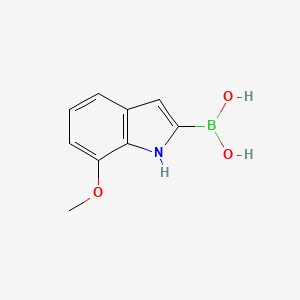
5-Trifluoromethylsulfanyl-3hpyridin-2-one
Übersicht
Beschreibung
5-Trifluoromethylsulfanyl-3hpyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is also known as TFMSPyO and is a pyridine derivative. The trifluoromethylsulfanyl group in the molecule is responsible for its unique properties that make it an attractive compound for scientific research.
Wirkmechanismus
The mechanism of action of 5-Trifluoromethylsulfanyl-3hpyridin-2-one is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors. The trifluoromethylsulfanyl group in the molecule is responsible for its unique properties that make it an attractive compound for interaction with biological targets.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in cancer cell lines. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Trifluoromethylsulfanyl-3hpyridin-2-one in lab experiments include its unique properties, which make it an attractive compound for various applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-Trifluoromethylsulfanyl-3hpyridin-2-one. These include:
1. Further studies on the mechanism of action of this compound to fully understand its interactions with biological targets.
2. Development of new synthetic methods for the preparation of this compound to make it more accessible for research purposes.
3. Studies on the potential use of this compound as a drug candidate for the treatment of various diseases.
4. Investigation of the potential use of this compound in material science for the development of new materials with unique properties.
5. Studies on the potential toxicity of this compound to fully understand its safety profile for use in various applications.
Conclusion
In conclusion, this compound is a unique chemical compound with potential applications in various fields. The synthesis of this compound is a complex process, but its unique properties make it an attractive compound for scientific research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
The unique properties of 5-Trifluoromethylsulfanyl-3hpyridin-2-one make it an attractive compound for scientific research. This compound has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, TFMSPyO has been studied for its potential use as a drug candidate for the treatment of various diseases. In organic synthesis, this compound has been used as a reagent for the synthesis of other compounds. In material science, TFMSPyO has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
5-(trifluoromethylsulfanyl)-3H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTJFNIDLCWSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C=NC1=O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266995 | |
| Record name | 5-[(Trifluoromethyl)thio]-2(3H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204234-51-4 | |
| Record name | 5-[(Trifluoromethyl)thio]-2(3H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Trifluoromethyl)thio]-2(3H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6-Diazaspiro[4.5]decan-1-one](/img/structure/B3220965.png)








